molecular formula C12H6Cl2N2 B11867644 1,6-Dichlorobenzo[C][1,8]naphthyridine

1,6-Dichlorobenzo[C][1,8]naphthyridine

Cat. No.: B11867644
M. Wt: 249.09 g/mol
InChI Key: HFLAKRNIGDFFEQ-UHFFFAOYSA-N
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Description

1,6-Dichlorobenzo[C][1,8]naphthyridine is a heterocyclic compound with the molecular formula C12H6Cl2N2. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound consists of a fused ring system that includes two chlorine atoms and a nitrogen atom in each ring, making it a unique and interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dichlorobenzo[C][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,6-Dichlorobenzo[C][1,8]naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 1,6-Dichlorobenzo[C][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can interact with various cellular proteins, including tumor suppressor proteins and kinases, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dichlorobenzo[C][1,8]naphthyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activities. Its ability to act as a scaffold for kinase inhibition and its diverse applications in medicinal chemistry and materials science further highlight its uniqueness.

Biological Activity

1,6-Dichlorobenzo[C][1,8]naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The structure of this compound consists of a fused ring system that enhances its biological interactions. The presence of chlorine atoms in the structure may influence its reactivity and affinity towards biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of naphthyridines can enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, in combination with fluoroquinolones like norfloxacin and ofloxacin, it demonstrated significant reductions in minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli .

Antibiotic MIC (µg/mL) without this compound MIC (µg/mL) with this compound
Norfloxacin324
Ofloxacin162

2. Anticancer Activity

Research indicates that naphthyridine derivatives possess significant anticancer properties. For example, studies have shown that various naphthyridine compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase II . The cytotoxic effects have been particularly notable against cervical (A431), lung (A549), and colon cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds within the naphthyridine family have been reported to inhibit inflammatory mediators and cytokines, suggesting their utility in treating inflammatory diseases .

Case Study 1: Enhancement of Antibiotic Activity

In a study aimed at evaluating the antibiotic-modulating activity of this compound derivatives against multi-resistant strains, it was found that these compounds significantly enhanced the efficacy of standard antibiotics. The combination therapy showed synergistic effects that could lead to novel treatment strategies for resistant infections .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives of naphthyridines exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to their ability to form hydrogen bonds with DNA bases and induce apoptosis .

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

1,6-dichlorobenzo[c][1,8]naphthyridine

InChI

InChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H

InChI Key

HFLAKRNIGDFFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl

Origin of Product

United States

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